2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
描述
属性
IUPAC Name |
2-[[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c28-20-5-4-19(26-9-1-8-23-26)24-27(20)13-15-6-10-25(11-7-15)21(29)16-2-3-17-18(12-16)30-14-22-17/h1-5,8-9,12,14-15H,6-7,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVKRMDTBJRFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Insights :
- The pyridazin-3-one core contributes to hydrogen-bonding capacity via its carbonyl group.
- The 1,3-benzothiazole-6-carbonyl group enhances hydrophobicity and may facilitate binding to hydrophobic pockets or metal-containing active sites.
Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and the CCP4 suite for macromolecular data processing .
Comparison with Similar Compounds
A structurally analogous compound, 2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (), provides a basis for comparison. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
In contrast, the 2-methylpropyl group in the analog is purely aliphatic, favoring hydrophobic interactions . The target compound’s higher molecular weight (~407 vs. 315 g/mol) may impact solubility and bioavailability, necessitating formulation optimizations.
Computational and Experimental Insights: Crystallographic refinement via SHELXL and data processing with CCP4 are critical for resolving structural details in such analogs. For example, the piperidine ring conformation and pyridazinone planarity could differ significantly between the two compounds due to substituent steric and electronic effects.
Biological Activity :
- While activity data for the target compound is unavailable, the analog in lacks the benzothiazole motif, which is often associated with kinase inhibition or antimicrobial activity. This suggests the target compound may exhibit distinct pharmacological profiles.
常见问题
Q. Methodological Answer :
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies protons on the pyridazinone ring (δ 6.8–7.2 ppm) and benzothiazole (δ 7.5–8.3 ppm). ¹³C NMR confirms carbonyl groups (δ 160–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
- HPLC : Reverse-phase methods (e.g., 70:30 acetonitrile/0.1% formic acid) resolve impurities; compare retention times with reference standards .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Q. Methodological Answer :
- Core modifications : Systematically vary substituents (e.g., pyrazole N-alkylation or benzothiazole substitution) and assess impact on target binding (e.g., kinase inhibition) .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict interactions with catalytic sites (e.g., ATP-binding pockets) .
- Orthogonal assays : Combine enzymatic assays (IC₅₀ determination) with cellular viability tests (MTT assay) to validate selectivity .
- Data interpretation : Apply cluster analysis to correlate structural features (e.g., logP, polar surface area) with activity trends .
Advanced: What experimental frameworks assess environmental fate and ecotoxicological risks?
Q. Methodological Answer :
- Environmental partitioning : Use shake-flask methods to measure logKow (octanol-water coefficient) and soil sorption (OECD Guideline 106) .
- Degradation studies : Perform hydrolysis (pH 4–9 buffers, 50°C) and photolysis (UV light, λ=254 nm) to identify breakdown products via LC-MS .
- Ecotoxicology : Conduct acute toxicity assays (Daphnia magna, 48h LC₅₀) and algal growth inhibition tests (OECD 201) .
Advanced: How should in vivo pharmacokinetic studies be designed to address bioavailability challenges?
Q. Methodological Answer :
- Dosing regimen : Administer compound (oral/IP) in rodent models (n=8/group) with staggered sampling times (0–24h) .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL) .
- Data modeling : Use non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Compare with in vitro hepatic microsomal stability data .
Advanced: How to resolve contradictions in biological activity data across assay platforms?
Q. Methodological Answer :
- Assay validation : Ensure consistency in buffer conditions (e.g., ATP concentration in kinase assays) and cell line provenance (e.g., HEK293 vs. HeLa) .
- Counter-screening : Test off-target effects using panels (e.g., Eurofins CEREP) to rule out false positives .
- Meta-analysis : Apply weighted Z-scores to integrate data from disparate studies (e.g., enzymatic vs. cell-based IC₅₀) .
Advanced: What strategies mitigate synthetic impurities affecting reproducibility?
Q. Methodological Answer :
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., diastereomers from chiral centers) and adjust reaction stoichiometry .
- Process optimization : Implement Design of Experiments (DoE) to refine temperature, catalyst loading (e.g., Pd(OAc)₂), and solvent polarity .
- Quality control : Adhere to ICH Q3A guidelines for residual solvents (e.g., ≤5000 ppm DMF) and heavy metals (e.g., Pd ≤10 ppm) .
Basic: What are the stability considerations for long-term storage of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
